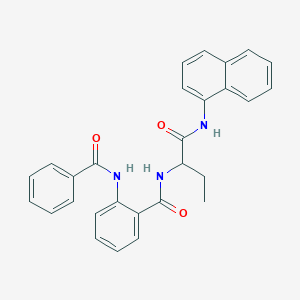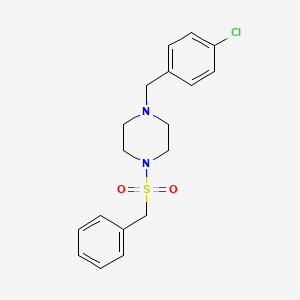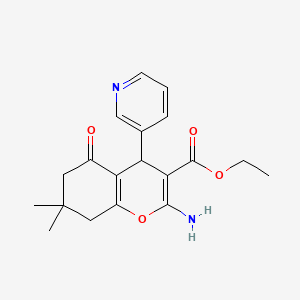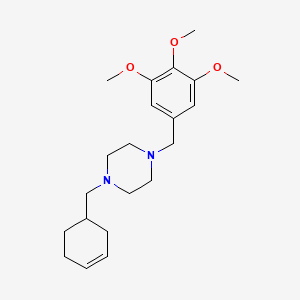![molecular formula C18H16N6S B10882992 6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882992.png)
6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate intermediates.
Styryl Group Introduction: Incorporation of the styryl group via Wittig or Heck reactions.
Pyrazinyl Group Addition: Introduction of the pyrazinyl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of chromatographic or crystallization methods to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in materials science or as a catalyst.
Mécanisme D'action
The mechanism of action of 6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Styryl Derivatives: Compounds with styryl groups attached to various cores.
Pyrazinyl Compounds: Molecules containing pyrazinyl groups.
Uniqueness
6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H16N6S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N6S/c1-12(2)14-6-3-13(4-7-14)5-8-16-23-24-17(21-22-18(24)25-16)15-11-19-9-10-20-15/h3-12H,1-2H3/b8-5+ |
Clé InChI |
LEBIPFCIXPAZIJ-VMPITWQZSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10882916.png)
![1-[1-(3-Phenoxybenzyl)piperidin-4-yl]azepane](/img/structure/B10882924.png)

![N-butyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10882936.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882944.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-methylpiperidine-1-carbothioamide](/img/structure/B10882950.png)

![7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882966.png)
![4-formylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10882982.png)

![1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10882993.png)

![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
